molecular formula C24H17NO2S3 B375702 5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B375702
M. Wt: 447.6g/mol
InChI Key: XRSJPTLZINOZRY-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of thiophene, chromene, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-thiophen-2-yl-4-p-tolyl-4H-chromen-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized with α-haloketones to yield the final thiazolidinone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene or chromene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of three distinct moieties, each contributing to its diverse range of applications and properties. This makes it a versatile compound in both scientific research and industrial applications .

Properties

Molecular Formula

C24H17NO2S3

Molecular Weight

447.6g/mol

IUPAC Name

(5E)-5-[[4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromen-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H17NO2S3/c1-14-8-10-15(11-9-14)21-16-5-2-3-6-18(16)27-22(19-7-4-12-29-19)17(21)13-20-23(26)25-24(28)30-20/h2-13,21H,1H3,(H,25,26,28)/b20-13+

InChI Key

XRSJPTLZINOZRY-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2/C=C/4\C(=O)NC(=S)S4)C5=CC=CS5

SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=C4C(=O)NC(=S)S4)C5=CC=CS5

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=C4C(=O)NC(=S)S4)C5=CC=CS5

Origin of Product

United States

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